4-Fluorobenzo[D]thiazol-7-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1402003-96-6 |
|---|---|
Molecular Formula |
C7H4FNOS |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-fluoro-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C7H4FNOS/c8-4-1-2-5(10)7-6(4)9-3-11-7/h1-3,10H |
InChI Key |
GTUBXOCLLCGBKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)SC=N2)F |
Origin of Product |
United States |
Comprehensive Spectroscopic and Analytical Characterization of 4 Fluorobenzo D Thiazol 7 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. Through ¹H, ¹³C, and ¹⁹F NMR, the precise connectivity of atoms and the electronic environment of the nuclei in 4-Fluorobenzo[d]thiazol-7-ol can be mapped out.
¹H NMR: The proton NMR spectrum is expected to provide key information about the aromatic protons. The benzothiazole (B30560) ring system of this compound has three aromatic protons and one hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing fluorine atom and the electron-donating hydroxyl group. The proton on the thiazole (B1198619) ring (H-2) is expected to appear as a singlet in the downfield region. The two protons on the benzene (B151609) ring (H-5 and H-6) would likely appear as doublets, showing coupling to each other. The hydroxyl proton (7-OH) would typically appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum for this compound would show signals for all seven carbons of the benzothiazole core. The carbon atom bonded to the fluorine (C-4) will exhibit a large coupling constant (¹JCF), appearing as a doublet, which is a definitive indicator of a C-F bond. rsc.org The carbon attached to the hydroxyl group (C-7) would be shifted downfield. Computational studies on benzothiazole derivatives have shown that DFT methods can accurately predict ¹³C chemical shifts. mdpi.com
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization. nih.gov The spectrum for this compound is expected to show a single resonance for the fluorine atom at the C-4 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a related compound, a ¹⁹F NMR signal was observed in the range of -108.84 to -108.90 ppm. rsc.org
Table 1: Predicted NMR Data for this compound Data is predicted based on analogous compounds and general NMR principles.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ¹H | H-2 | ~8.5 - 9.0 | Singlet (s) | - |
| ¹H | H-5 | ~7.0 - 7.5 | Doublet (d) | J(H5-H6) ≈ 8-9 |
| ¹H | H-6 | ~6.8 - 7.2 | Doublet (d) | J(H6-H5) ≈ 8-9 |
| ¹H | 7-OH | Variable | Broad Singlet (br s) | - |
| ¹³C | C-2 | ~150 - 160 | s | - |
| ¹³C | C-4 | ~155 - 165 | Doublet (d) | ¹J(C-F) ≈ 240-260 |
| ¹³C | C-5 | ~110 - 120 | d | ²J(C-F) ≈ 20-25 |
| ¹³C | C-6 | ~115 - 125 | d | ³J(C-F) ≈ 5-10 |
| ¹³C | C-7 | ~145 - 155 | s | - |
| ¹³C | C-8 (C-S) | ~120 - 130 | s | - |
| ¹³C | C-9 (C-N) | ~140 - 150 | d | ²J(C-F) ≈ 10-15 |
| ¹⁹F | F-4 | ~ -105 to -115 | Singlet (s) | - |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a critical analytical tool for determining the molecular weight of a compound and providing structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of this compound with high accuracy. mdpi.com
Molecular Ion Peak: The molecular formula for this compound is C₇H₄FNOS. The calculated monoisotopic mass is approximately 169.0001 g/mol . In an ESI-MS experiment, the compound would be expected to show a prominent pseudomolecular ion peak at m/z 170.0074 [M+H]⁺ in positive ion mode or m/z 167.9923 [M-H]⁻ in negative ion mode.
Fragmentation Analysis: Electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments can induce fragmentation of the parent molecule, providing valuable structural clues. The fragmentation of the benzothiazole core is well-documented. nist.govmassbank.eumassbank.eu For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as CO, HCN, or F. A primary fragmentation could be the cleavage of the thiazole ring.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Calculated) | Description |
|---|---|---|
| [M]⁺ | 169.00 | Molecular Ion |
| [M+H]⁺ | 170.01 | Protonated Molecule |
| [M-H]⁻ | 167.99 | Deprotonated Molecule |
| [M-CO]⁺ | 141.01 | Loss of Carbon Monoxide from the hydroxylated ring |
| [M-HCN]⁺ | 142.00 | Loss of Hydrogen Cyanide from the thiazole ring |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features. The analysis of various benzothiazole derivatives provides a reference for assigning these bands. mdpi.comnih.gov
Key expected absorptions include:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.
C=N Stretch: The carbon-nitrogen double bond of the thiazole ring gives rise to a sharp absorption band around 1640-1550 cm⁻¹. researchgate.net
Aromatic C=C Stretch: Multiple sharp bands are expected in the 1600-1450 cm⁻¹ region due to skeletal vibrations of the benzene ring.
C-F Stretch: A strong, characteristic absorption band for the carbon-fluorine bond is expected in the 1250-1000 cm⁻¹ region.
C-O Stretch: The stretching vibration of the phenolic C-O bond should appear between 1260-1180 cm⁻¹.
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl | O-H Stretch | 3200 - 3600 | Broad, Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Thiazole | C=N Stretch | 1550 - 1640 | Medium-Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong (multiple bands) |
| Phenol | C-O Stretch | 1180 - 1260 | Strong |
| Aryl Fluoride | C-F Stretch | 1000 - 1250 | Strong |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, LC/MS)
Chromatographic methods are essential for monitoring reaction progress, assessing the purity of the final product, and for purification.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to qualitatively monitor the progress of a synthesis. A suitable mobile phase (e.g., a mixture of ethyl acetate and n-hexane) would be used to separate the starting materials, intermediates, and the final product on a silica gel plate. jyoungpharm.org Visualization under UV light would reveal the spots, and the retention factor (Rf) value would be characteristic for this compound under specific conditions.
Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.gov This technique is invaluable for both the analysis and purification of benzothiazole derivatives. jyoungpharm.org For this compound, a reversed-phase HPLC column (e.g., C18) with a gradient elution system (e.g., water and acetonitrile, often with a modifier like formic acid) would be employed for separation. The mass spectrometer detector would confirm the molecular weight of the eluting compound, providing a high degree of confidence in its identity and purity. This method is particularly useful for separating the target compound from structurally similar impurities. nih.gov
Table 4: Typical Chromatographic Methods for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / n-Hexane | Reaction monitoring, Purity check |
| HPLC | C18 Reversed-Phase | Water / Acetonitrile (gradient) | Purity assessment, Quantification |
| LC/MS | C18 Reversed-Phase | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) | Purification, Purity confirmation, Structural analysis |
Computational and Theoretical Investigations of 4 Fluorobenzo D Thiazol 7 Ol and Benzothiazole Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 4-Fluorobenzo[d]thiazol-7-ol. These methods model the electron distribution within a molecule to calculate various electronic properties and reactivity descriptors.
A key area of focus is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comscirp.org For instance, studies on various benzothiazole (B30560) derivatives have shown that substituents significantly influence this energy gap. mdpi.comscirp.org In the case of this compound, the electron-withdrawing fluorine atom and the electron-donating hydroxyl group would be expected to modulate the electronic properties of the benzothiazole core.
From these orbital energies, several global reactivity descriptors can be calculated, including chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). scirp.org These descriptors provide a quantitative measure of the molecule's stability and reactivity, guiding the prediction of its behavior in chemical reactions. Calculations on benzothiazole derivatives have demonstrated that these parameters are valuable for correlating molecular structure with observed properties, such as corrosion inhibition. sciencepub.net
Table 1: Examples of Calculated Electronic Properties for Benzothiazole Analogues
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzothiazole (BTH) | -8.980 | -0.502 | 8.478 |
| 2-Amino-benzothiazole (ABTH) | -8.730 | -0.544 | 8.186 |
| 2-Mercapto-benzothiazole (MBTH) | -8.694 | -0.707 | 7.987 |
| Benzothiazole derivative with CF3 substituent | - | - | 4.46 |
| Unsubstituted Benzothiazole derivative | - | - | 4.73 |
Note: Data is compiled from studies on various benzothiazole derivatives to illustrate the typical outputs of quantum chemical calculations. mdpi.comsciencepub.net The specific values for this compound would require a dedicated computational study.
Molecular Docking Studies for Ligand-Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a biological target, typically a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-target interactions.
For a compound like this compound, docking studies would involve placing the molecule into the binding site of a selected protein target. A scoring function is then used to estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). hilarispublisher.comf1000research.comhilarispublisher.com Lower (more negative) scores generally indicate a more favorable binding interaction.
The benzothiazole scaffold has been identified as a key structural feature in inhibitors of various enzymes, including protein kinases, histone deacetylases (HDACs), and GABA-aminotransferase. hilarispublisher.combiointerfaceresearch.comwjarr.com Docking studies on benzothiazole analogues have revealed specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for their inhibitory activity. wjarr.com For this compound, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the fluorine atom might engage in specific polar interactions within the binding pocket.
Table 2: Illustrative Molecular Docking Scores of Benzothiazole Analogues against Various Targets
| Compound Type | Protein Target | Docking Score (kcal/mol or MolDock Score) |
|---|---|---|
| Benzothiazole-hydroxamic acid hybrid (2E) | HDAC8 | -9.46 |
| Benzothiazole-hydroxamic acid hybrid (2A) | HDAC8 | -8.117 |
| Reference ligand (SAHA) | HDAC8 | -5.375 |
| Benzothiazole derivative (SDZ3) | GABA-aminotransferase | -114.75 |
| Benzothiazole derivative (SDZ64) | GABA-aminotransferase | -121.56 |
| Standard Drug (Phenytoin) | GABA-aminotransferase | -73.63 |
Note: This table presents docking scores for various benzothiazole derivatives from different studies to demonstrate the application of this method. hilarispublisher.comhilarispublisher.comwjarr.comresearchgate.net Scores are not directly comparable across different targets and scoring functions.
Quantitative Structure-Activity Relationship (QSAR) Modeling in Rational Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. researchgate.net The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent derivatives. thaiscience.info
To build a QSAR model for a series of benzothiazole analogues, a dataset of compounds with known biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and topological properties. allsubjectjournal.com Statistical methods like Multiple Linear Regression (MLR) are then used to create an equation that links the descriptors to the observed activity. allsubjectjournal.com
Studies on benzothiazole derivatives have identified several descriptors that are important for their biological activity. nih.govchula.ac.th These can include molar refractivity (MR), the octanol/water partition coefficient (logP), and various electronic and topological indices. allsubjectjournal.com A robust QSAR model, validated through internal and external methods, can be a powerful tool for predicting the activity of newly designed compounds like derivatives of this compound, helping to prioritize which molecules to synthesize and test. thaiscience.infoallsubjectjournal.com
Table 3: Common Molecular Descriptors Used in QSAR Studies of Benzothiazole Analogues
| Descriptor | Type | Significance |
|---|---|---|
| logP (o/w) | Physicochemical | Represents the lipophilicity of the molecule, affecting membrane permeability. |
| Molar Refractivity (MR) | Physicochemical | Relates to the volume of the molecule and its polarizability. |
| Total Polar Surface Area (TPSA) | Physicochemical | Correlates with drug transport properties and bioavailability. |
| Ionization Potential (IP) | Electronic | Energy required to remove an electron; relates to reactivity. |
| 6-Membered Chain Count | Topological | Describes the number of six-membered rings in a compound's substituent. |
| Hydrophilic Area | Topological | Quantifies the hydrophilic surface area of a molecular fragment. |
Note: This table lists examples of descriptors found to be significant in various QSAR models for benzothiazole derivatives. allsubjectjournal.comchula.ac.th
Conformational Analysis and Molecular Dynamics Simulations
While 2D structures are useful, the 3D conformation of a molecule is critical to its biological function. Conformational analysis explores the different spatial arrangements of a molecule that result from rotation around single bonds. For molecules with rotatable bonds, such as a phenyl group attached to a benzothiazole core, this analysis is essential. By systematically rotating a specific dihedral angle and calculating the potential energy at each step, a potential energy surface can be generated. This helps identify the most stable, low-energy conformers. mdpi.com For example, a conformational scan of the dihedral angle between the benzothiazole and a connected phenyl ring can identify the most energetically favorable orientations. mdpi.com
Molecular Dynamics (MD) simulations extend this analysis by modeling the dynamic behavior of a molecule and its interactions with its environment (e.g., water or a protein) over time. MD simulations provide a detailed view of the conformational flexibility and stability of a ligand-protein complex. biointerfaceresearch.comnih.gov A key metric from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time from a reference structure. A stable RMSD value over the course of a simulation suggests that the complex has reached equilibrium and is stable. nih.govmdpi.com MD simulations on benzothiazole-protein complexes have been used to confirm the stability of binding modes predicted by docking. biointerfaceresearch.comnih.govnih.gov
Table 4: Representative RMSD Values from MD Simulations of Benzothiazole-Protein Complexes
| System | Simulation Time | RMSD Fluctuation Range (Å) | Indication |
|---|---|---|---|
| 6-hydroxybenzothiazole derivative with MAO-B | Not Specified | 1.0 - 2.0 | Stable complex formation |
| Benzimidazole derivative with SARS-CoV-2 Mpro | 100 ns | Stable after 5 ns | Complex reached equilibrium |
| Drug-like compound with Monkeypox VP39 | 1000 ns | ~2.0 | Stable protein-ligand complex |
Note: This table provides examples of RMSD values from MD simulations of various systems to illustrate the type of data generated. nih.govnih.govmdpi.com The values indicate the stability of the simulated complexes.
Pharmacological and Biological Activity Research on 4 Fluorobenzo D Thiazol 7 Ol Analogues
Evaluation of Antimicrobial Efficacy
Analogues of 4-Fluorobenzo[d]thiazol-7-ol have been the subject of numerous studies to determine their effectiveness against a variety of microbial pathogens. This research has encompassed their activity against both bacteria and fungi, revealing a broad spectrum of potential applications in the fight against infectious diseases.
Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains
The antibacterial properties of fluorinated benzothiazole (B30560) derivatives have been evaluated against a range of both Gram-positive and Gram-negative bacteria. These studies have demonstrated that the substitution pattern on the benzothiazole ring significantly influences the antibacterial potency.
Research has shown that certain fluorinated benzothiazole derivatives exhibit notable activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. For instance, some novel benzothiazole compounds have shown minimum inhibitory concentrations (MICs) ranging from 25 to 200 µg/mL against these bacteria nih.gov. The introduction of a fluorine atom is believed to enhance the lipophilicity of the molecule, facilitating its penetration through the bacterial cell wall.
Against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, the efficacy of these compounds can be more varied. However, specific structural modifications have yielded derivatives with significant potency. For example, benzothiazole derivatives of isatin (B1672199) have demonstrated excellent activity against E. coli and P. aeruginosa, with MIC values as low as 3.1 µg/mL and 6.2 µg/mL, respectively, which is more potent than the standard drug ciprofloxacin (B1669076) in some cases researchgate.net. Furthermore, certain 6-substituted benzothiazole-based azo dyes have shown antibacterial activity comparable to streptomycin (B1217042) against Salmonella typhimurium and Klebsiella pneumoniae researchgate.net.
Table 1: Antibacterial Activity of Selected Fluorinated Benzothiazole Analogues
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Novel Benzothiazole Derivative | Staphylococcus aureus | 50 - 200 | nih.gov |
| Novel Benzothiazole Derivative | Bacillus subtilis | 25 - 200 | nih.gov |
| Novel Benzothiazole Derivative | Escherichia coli | 25 - 100 | nih.gov |
| Isatin-Benzothiazole Derivative | Escherichia coli | 3.1 | researchgate.net |
| Isatin-Benzothiazole Derivative | Pseudomonas aeruginosa | 6.2 | researchgate.net |
| 6-Substituted Benzothiazole Azo Dye | Salmonella typhimurium | 25 - 50 | researchgate.net |
| 6-Substituted Benzothiazole Azo Dye | Klebsiella pneumoniae | 25 - 50 | researchgate.net |
Antifungal Spectrum and Potency
The antifungal potential of this compound analogues has also been a key area of investigation. These compounds have been tested against a variety of fungal pathogens, with promising results.
Studies have shown that certain fluorinated benzothiazolo imidazole (B134444) derivatives exhibit significant antifungal activity benthamscience.com. For example, some synthesized compounds have demonstrated the ability to inhibit the growth of Aspergillus niger tandfonline.com. The presence of an electron-withdrawing group, such as a nitro group, on the benzothiazole nucleus, combined with fluoro substitution on an associated aromatic amine, has been observed to result in moderate antifungal activity nih.gov.
In more comprehensive studies, novel benzothiazole derivatives have been designed and synthesized, showing a broad antifungal spectrum. One particular compound, 6m, demonstrated good inhibitory activity against a wide range of fungal pathogens, including systemic fungi and dermatophytes. Its activity against Cryptococcus neoformans and Candida glabrata was found to be superior to that of the commonly used antifungal drug, fluconazole (B54011) mdpi.com.
Table 2: Antifungal Activity of Selected Fluorinated Benzothiazole Analogues
| Compound Type | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Fluorinated Benzothiazolo Imidazole Derivative | Various Fungi | Promising anti-fungal activity | benthamscience.com |
| Fluoro Substituted Benzothiazole Derivative | Aspergillus niger | Inhibition observed | tandfonline.com |
| Nitro and Fluoro Substituted Benzothiazole | Various Fungi | Moderate antifungal activity | nih.gov |
| Novel Benzothiazole Derivative (6m) | Cryptococcus neoformans | Higher than fluconazole | mdpi.com |
| Novel Benzothiazole Derivative (6m) | Candida glabrata | Higher than fluconazole | mdpi.com |
Assessment of Anticancer Potential and In Vitro Cytotoxicity
The development of novel anticancer agents is a critical area of pharmaceutical research, and fluorinated benzothiazole derivatives have emerged as a promising class of compounds. Their potential to inhibit cancer cell growth and induce cell death has been extensively studied in various cancer cell lines.
Research has demonstrated that fluorinated 2-arylbenzothiazole derivatives exhibit significant anti-tumor activities. For instance, fluorinated benzothiazole derivatives have shown potent cytotoxic effects against human breast adenocarcinoma (MCF-7) and mammary gland/breast (MDA-MB-468) cancer cell lines, with GI50 values in the sub-micromolar range benthamscience.com. The presence of a fluorine atom at the 7th position of some imidazo (B10784944) benzothiazole derivatives has been shown to enhance cytotoxicity against hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines nih.govbenthamscience.com.
Specifically, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole has demonstrated exquisitely potent antiproliferative activity, with GI50 values below 0.1 nM for MCF-7 and MDA 468 cell lines researchgate.net. Furthermore, benzothiazole derivatives with fluorine and nitro substituents have been shown to induce apoptosis in HepG2 cells, with IC50 values of 56.98 µM and 59.17 µM at 24 hours, and 38.54 µM and 29.63 µM at 48 hours mdpi.com. The mechanism of action often involves the induction of apoptosis through pathways such as the mitochondrial intrinsic pathway rsc.org.
Table 3: In Vitro Cytotoxicity of Selected Fluorinated Benzothiazole Analogues
| Compound Type | Cancer Cell Line | IC50/GI50 Value | Reference |
|---|---|---|---|
| Fluorinated 2-Aryl Benzothiazole | MCF-7 (Breast) | 0.4 µM (GI50) | benthamscience.com |
| Fluorinated 2-Aryl Benzothiazole | MDA-MB-468 (Breast) | - | benthamscience.com |
| Pyrrolidine based Imidazo Benzothiazole (7-fluoro) | HepG2 (Liver) | - | nih.govbenthamscience.com |
| Pyrrolidine based Imidazo Benzothiazole (7-fluoro) | MCF-7 (Breast) | - | nih.govbenthamscience.com |
| Pyrrolidine based Imidazo Benzothiazole (7-fluoro) | HeLa (Cervical) | - | nih.govbenthamscience.com |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | < 0.1 nM (GI50) | researchgate.net |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | MDA-MB-468 (Breast) | < 0.1 nM (GI50) | researchgate.net |
| Fluorine and Nitro Substituted Benzothiazole | HepG2 (Liver) | 56.98 µM (24h) | mdpi.com |
| Fluorine and Nitro Substituted Benzothiazole | HepG2 (Liver) | 38.54 µM (48h) | mdpi.com |
Investigation of Anti-inflammatory Responses and Modulatory Effects
Chronic inflammation is a key factor in the development and progression of numerous diseases, making the discovery of new anti-inflammatory agents a priority. Analogues of this compound have been investigated for their ability to modulate inflammatory responses.
Studies have shown that 6-fluorobenzothiazole derivatives exhibit a moderate to high range of in vitro anti-inflammatory activity, with some compounds showing up to 79.93% inhibition of albumin denaturation, a common method for screening anti-inflammatory drugs nih.gov. This activity is comparable to the standard anti-inflammatory drug ibuprofen (B1674241) nih.gov.
The anti-inflammatory effects of these compounds are often linked to their ability to modulate key inflammatory pathways. For example, benzothiazole compounds with fluorine and nitro substituents have been found to suppress the activation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in HepG2 cells by inhibiting the nuclear factor-kappa B (NF-κB) pathway mdpi.comnih.gov. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. By inhibiting this pathway, these compounds can effectively reduce the production of inflammatory mediators. Furthermore, some benzothiazole-based thiazolidinones have been identified as inhibitors of both COX and lipoxygenase (LOX) enzymes, which are key enzymes in the inflammatory cascade researchgate.net.
Table 4: Anti-inflammatory Activity of Selected Fluorinated Benzothiazole Analogues
| Compound Type | Assay/Target | Observed Effect | Reference |
|---|---|---|---|
| 6-Fluorobenzothiazole Derivative | Inhibition of Albumin Denaturation | Up to 79.93% inhibition | nih.gov |
| Fluorine and Nitro Substituted Benzothiazole | NF-κB Pathway | Inhibition of NF-κB activation | mdpi.comnih.gov |
| Fluorine and Nitro Substituted Benzothiazole | COX-2 and iNOS | Suppression of activation | mdpi.comnih.gov |
| Benzothiazole-based Thiazolidinone | COX and LOX Enzymes | Inhibition of enzyme activity | researchgate.net |
Enzyme Inhibition Studies
The ability of small molecules to selectively inhibit specific enzymes is a cornerstone of modern drug discovery. Analogues of this compound have been explored as inhibitors of various enzymes, with a particular focus on those involved in neurological disorders.
Inhibition of Monoamine Oxidase (MAO) Enzymes
Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a critical role in the metabolism of neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.
Research has identified that benzothiazole derivatives can act as potent and selective inhibitors of the MAO-B enzyme mdpi.com. A series of novel benzothiazole-hydrazone derivatives were designed and synthesized, with some compounds displaying significant and selective inhibitory activity against human MAO-B (hMAO-B) mdpi.com. For instance, one derivative, compound 3e, was identified as the most active in its series with an IC50 value of 0.060 µM against hMAO-B mdpi.com.
Furthermore, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were developed as multifunctional agents for Parkinson's disease, with a representative compound, 3h, exhibiting potent and selective MAO-B inhibitory activity with an IC50 of 0.062 µM nih.govtandfonline.com. Kinetic studies revealed that the inhibition was competitive and reversible nih.govtandfonline.com. The selectivity for MAO-B over MAO-A is a desirable characteristic for anti-Parkinsonian drugs, as it reduces the risk of hypertensive crises associated with non-selective MAO inhibitors.
Table 5: Monoamine Oxidase (MAO) Inhibition by Selected Fluorinated Benzothiazole Analogues
| Compound Type | Enzyme | IC50 Value (µM) | Selectivity | Reference |
|---|---|---|---|---|
| Benzothiazole-hydrazone Derivative (3e) | hMAO-B | 0.060 | Selective for MAO-B | mdpi.com |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (3h) | MAO-B | 0.062 | Selective for MAO-B | nih.govtandfonline.com |
| 2-Methylbenzo[d]thiazole Derivative (4d) | MAO-B | 0.0046 | Selective for MAO-B | researchgate.net |
| 2-Methylbenzo[d]thiazole Derivative (5e) | MAO-A | 0.132 | - | researchgate.net |
| Benzothiazole Derivative (4f) | MAO-B | 0.0403 | - | rsc.org |
Inhibition of SARS-CoV-2 Main Protease (Mpro)
The main protease (Mpro), a key enzyme in the life cycle of SARS-CoV-2, represents a significant target for antiviral therapies. umassmed.edumcgill.ca Research has identified orally available small molecules containing a 4-fluorobenzothiazole moiety that act as potent inhibitors of this enzyme. nih.govnih.gov Two such compounds, TKB245 and TKB248, have demonstrated the ability to specifically inhibit the enzymatic activity of SARS-CoV-2 Mpro. nih.govnih.govresearchgate.net
X-ray crystallography has revealed that these compounds bind to the active-site cavity of Mpro, forming a covalent bond with the catalytic cysteine residue (Cys-145). nih.govresearchgate.net This interaction is crucial for their inhibitory effect. The 4-fluorine of the benzothiazole group in these molecules points toward the solvent. nih.govresearchgate.net Furthermore, native mass spectrometric analysis indicates that both TKB245 and TKB248 bind to the dimeric form of Mpro, seemingly promoting its dimerization. nih.govresearchgate.net
In cell-based assays, these 4-fluorobenzothiazole derivatives have been shown to more potently block the infectivity and replication of various SARS-CoV-2 strains, including the Delta and Omicron variants, when compared to other antivirals like nirmatrelvir, molnupiravir, and ensitrelvir. nih.govnih.gov These findings suggest that 4-fluorobenzothiazole-containing compounds are promising candidates for the development of therapeutics for COVID-19. nih.govnih.gov
Table 1: Activity of 4-Fluorobenzothiazole Analogues against SARS-CoV-2 Mpro
| Compound | Mechanism of Action | Key Findings |
|---|---|---|
| TKB245 | Covalently binds to Cys-145 in the Mpro active site. nih.govresearchgate.net | Potently blocks infectivity and replication of various SARS-CoV-2 strains in cell-based assays. nih.govresearchgate.net |
| TKB248 | Covalently binds to Cys-145 in the Mpro active site. nih.govresearchgate.net | Blocks replication of Delta and Omicron variants in human-ACE2-knocked-in mice. nih.govresearchgate.net |
Inhibition of sn-1-Diacylglycerol Lipase (B570770) α (DAGLα) and Other Enzyme Systems
The endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) is a key retrograde messenger in central synapses, produced from diacylglycerol (DAG) precursors by the enzyme sn-1-diacylglycerol lipase α (DAGLα). nih.govnih.gov The inhibition of 2-AG biosynthesis is being explored as a therapeutic strategy for disorders that may benefit from reduced endocannabinoid activity, such as hyperphagia associated with obesity. nih.gov
Pharmacological research has focused on developing inhibitors for DAGLα. nih.gov For instance, the acute application of specific DGL inhibitors has been shown to completely block synaptically induced retrograde suppression of excitatory postsynaptic currents, providing clear evidence that DGLα inhibition effectively halts eCB-mediated synaptic suppression. nih.gov While research specifically detailing this compound analogues as DAGLα inhibitors is limited, the broader class of benzothiazole derivatives is known for its wide range of biological activities and potential to be developed as specific enzyme inhibitors. nih.gov The development of novel fluorophosphonate inhibitors of DAGLα, such as O-7460, highlights the ongoing effort to find potent and selective compounds to modulate the endocannabinoid system, representing a potential area for the application of novel benzothiazole structures. nih.gov
Assessment of Antitubercular Activity
The benzothiazole scaffold is a recognized pharmacophore in the search for new antitubercular agents. nih.govkoreascience.kr Analogues have been investigated for their in vitro activity against Mycobacterium tuberculosis, including the H37Rv strain and multidrug-resistant (MDR) strains. nih.gov
In one study, a series of benzothiazole compounds were evaluated for their ability to inhibit biotin (B1667282) biosynthesis, which is essential for the survival of M. tuberculosis. The enzyme 7,8-diamino pelargonic acid aminotransaminase (DAPA), involved in this pathway, was identified as a potential target. nih.gov Among the synthesized analogues, {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone demonstrated significant activity, with minimum inhibitory concentrations (MIC) of 1 µg/mL against the H37Rv strain and 2 µg/mL against an MDR strain resistant to isoniazid, rifampicin, and ethambutol. nih.gov Molecular docking studies supported these findings, showing the compound had the highest predicted binding affinity within its series. nih.gov
Table 2: Antitubercular Activity of a Lead Benzothiazole Analogue
| Compound | Target Strain | MIC (µg/mL) |
|---|---|---|
| {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone | M. tuberculosis H37Rv | 1 nih.gov |
Evaluation of Antioxidant Activity
Benzothiazole derivatives have been investigated as multifunctional antioxidant agents, particularly for applications in skin protection against oxidative stress-induced damage. mdpi.comdntb.gov.ua The antioxidant potential of these compounds is often evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govnih.gov
Structure-activity relationship studies have shown that the nature and position of substituents on the benzothiazole ring significantly influence antioxidant capacity. nih.gov For example, a series of benzothiazole derivatives bearing different five-membered heterocyclic rings (pyrrole, furan, thiophene) at position 2 were synthesized and evaluated. mdpi.com The results indicated that compounds 9a (furan-substituted) and 10a (thiophene-substituted) exhibited a notable multifunctional profile, including good antioxidant and photoprotective properties. mdpi.com Specifically, compound 10a showed good antioxidant activity. mdpi.com The research suggests that the presence of a hydrogen atom at position 6 of the benzothiazole ring is more advantageous for activity than an electron-withdrawing group. mdpi.com
Table 3: Antioxidant and Related Activities of Selected Benzothiazole Analogues
| Compound ID | Key Structural Feature | Notable Activity Profile |
|---|---|---|
| 9a | Furan at position 2, H at position 6 | Excellent UVB filtering capacity, effective against melanoma cells. mdpi.com |
| 10a | Thiophene at position 2, H at position 6 | Good antioxidant activity, potent growth inhibition of dermatophytes. mdpi.com |
Exploration of Other Reported Biological Activities
The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological effects. ijnrd.orgbenthamscience.com
Anticonvulsant Activity The benzothiazole core is present in the anticonvulsant drug Riluzole, inspiring further research into its derivatives for antiepileptic therapies. koreascience.krnih.gov Numerous studies have reported the anticonvulsant potential of novel benzothiazole analogues. nih.govnih.govbenthamdirect.comresearchgate.net For instance, a series of N-[4-(benzothiazole-2-yl) phenyl] substituted benzene (B151609) sulfonamides showed promising anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov In another study, certain benzothiazole derivatives showed stronger anticonvulsant activity in the scPTZ test than several positive control drugs. mdpi.com Structure-activity relationship studies indicated that substitutions on the benzothiazole core significantly influence efficacy. mdpi.com
Anthelmintic Activity Several classes of benzothiazole derivatives have been synthesized and evaluated for their anthelmintic properties. nih.govijnrd.orgresearchgate.net In these studies, the Indian earthworm (Pheretima posthuma) is commonly used as a model organism, with albendazole (B1665689) serving as the standard reference drug. ijnrd.orgresearchgate.net Research combining benzothiazole and indole (B1671886) moieties in a single molecular framework has yielded compounds with significant anthelmintic activity. researchgate.net Similarly, other novel benzothiazole derivatives have also shown good anthelmintic potential compared to the standard. ijnrd.org
Immunosuppressive Activity Benzothiazole analogues have been assessed for their immunomodulatory capabilities. researchgate.net In a study evaluating 26 different analogues, several compounds demonstrated potent inhibitory effects on phytohaemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs). researchgate.net Specifically, compounds 2, 4, 5, 8, 9, 10, 12, and 18 showed strong inhibitory activity with IC50 values ranging from 3.7 to 11.9 µM. researchgate.net Furthermore, select compounds significantly suppressed the Th-2 cytokine, interleukin 4 (IL-4), and inhibited lipopolysaccharide (LPS)-induced nitrites in murine macrophages, indicating potential interference with immune response pathways. researchgate.net
Diuretic Activity Researchers have designed and synthesized benzothiazole sulfonamides as a novel class of diuretic agents. tandfonline.comnih.gov A series of 6-substituted-N-[3-{2-(substituted phenyl)-ethenyl} quinoxaline-2(1H)-ylidene]-1,3-benzothiazole-2-amines were evaluated in rats for diuretic activity. tandfonline.comnih.gov One compound in particular, 2-{3-[2–(4-methoxyphenyl)-ethenyl]-1H-quinoxalin-2-ylideneamino}-benzothiazole-6-sulfonic acid amide (compound 4c), exhibited excellent in vivo diuretic activity, appearing more potent than the reference drugs acetazolamide (B1664987) and urea. tandfonline.comnih.gov Docking studies suggested these compounds may act by binding to the carbonic anhydrase enzyme. tandfonline.comnih.gov
Mechanistic Elucidation of Biological Actions of 4 Fluorobenzo D Thiazol 7 Ol Analogues
Identification of Specific Molecular Targets and Characterization of Binding Modes
The benzothiazole (B30560) scaffold is a versatile pharmacophore known to interact with a variety of biological targets, and its derivatives have been investigated for a wide range of therapeutic applications. ijsrst.com For analogues of 4-Fluorobenzo[d]thiazol-7-ol, several potential molecular targets have been identified within the broader class of benzothiazole-based compounds. These include enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for alleviating pain. nih.gov The benzothiazole moiety has also been identified as a useful structural feature for inhibitors of the C-terminal domain of Heat shock protein 90 (Hsp90), a chaperone protein implicated in cancer. mdpi.com
Analysis of Intracellular Signaling Pathway Modulation
The interaction of this compound analogues with their molecular targets can trigger the modulation of various intracellular signaling pathways. For example, the inhibition of kinases is a key mechanism for many anticancer agents, and benzothiazole derivatives have been explored as kinase inhibitors. abmole.com A novel benzothiazole derivative has been shown to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. frontiersin.org This suggests that analogues of this compound could potentially modulate signaling cascades that regulate cell survival and death.
The inhibition of enzymes like sEH and FAAH by benzothiazole analogues directly impacts signaling pathways involved in pain and inflammation. nih.gov The specific pathways modulated by this compound and its close analogues are a subject for further investigation, but the existing literature on related compounds points towards a significant potential for interference with key cellular signaling events.
Investigation of Induced Apoptosis and Other Cellular Responses
A significant cellular response elicited by several benzothiazole derivatives is the induction of apoptosis, or programmed cell death, a crucial mechanism for anticancer activity. frontiersin.org Research has shown that a pyrrolidine-based imidazo (B10784944) benzothiazole derivative featuring a fluorine atom at the 7th position demonstrates specific hallmarks of apoptosis, including an increase in the levels of caspase-3. tandfonline.comnih.gov Caspases are a family of proteases that play a central role in the execution of apoptosis.
Furthermore, a study on a novel pyrazole (B372694) with a benzo[d]thiazole derivative demonstrated the induction of apoptosis in a concentration-dependent manner. nih.gov The mechanism of apoptosis induction by these compounds can involve the intrinsic (mitochondrial) pathway, as evidenced by the disruption of the Bcl-2/Bax expression balance, which are key regulators of this pathway. nih.gov Other cellular responses observed with benzothiazole derivatives include cell cycle arrest and inhibition of cell migration and invasion, which are critical for cancer progression. frontiersin.org
Comprehensive Structure-Activity Relationship (SAR) Derivations
The biological activity of this compound analogues is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different structural modifications influence the potency and selectivity of these compounds.
The position of the fluorine and hydroxyl groups on the benzothiazole scaffold has a profound impact on biological activity. The incorporation of a fluorine atom at the 7th position of a benzothiazole derivative has been shown to enhance cytotoxicity. tandfonline.comnih.gov Similarly, a fluorine atom at the 6-position has been found to improve cytotoxic effects against certain cancer cell lines. nih.gov The presence of a hydroxyl group on a phenyl ring attached to a fluorinated benzothiazole has also been associated with potent biological activity. nih.gov For instance, fluorinated benzothiazole derivatives with hydroxyl substitutions at the third and fourth positions of a phenyl ring exhibited significant activity against the MCF-7 breast cancer cell line. nih.gov
The electronic properties of substituents on the benzothiazole ring are a key determinant of their biological potency. Fluorine is a highly electronegative and strong electron-withdrawing group, and its presence often correlates with enhanced biological activity. nih.gov The introduction of other electron-withdrawing groups such as halogens, nitro, and trifluoromethyl groups on the benzothiazole scaffold has been shown to improve antiproliferative activity. mdpi.com Conversely, the presence of electron-donating groups, such as a methoxy (B1213986) group, has been observed to decrease the activity of some benzothiazole derivatives. mdpi.com In some cases, however, compounds with electron-donating groups have shown promising antimicrobial and antioxidant activities. semanticscholar.org
Table 1: Effect of Substituent Electronic Properties on the Biological Activity of Benzothiazole Analogues
| Substituent Group | Electronic Property | General Effect on Potency | Reference |
| Fluorine | Electron-withdrawing | Enhanced cytotoxicity | nih.gov |
| Chlorine | Electron-withdrawing | Enhanced cytotoxicity | ijper.org |
| Nitro | Electron-withdrawing | Improved antiproliferative activity | mdpi.com |
| Trifluoromethyl | Electron-withdrawing | Improved antiproliferative activity | mdpi.com |
| Methoxy | Electron-donating | Decreased antiproliferative activity | mdpi.com |
| Hydroxyl | Electron-donating | Improved radical scavenging activity | ijprajournal.com |
Steric and lipophilic properties of the substituents also play a critical role in modulating the biological activity of this compound analogues. Lipophilicity, often expressed as the logP value, influences the ability of a compound to cross cell membranes and reach its target. nih.gov SAR studies on iodinated benzothiazole derivatives have demonstrated a strong correlation between lipophilicity and binding affinity, as well as nonspecific binding. nih.gov As lipophilicity increased, the affinity for the target improved; however, this was accompanied by an increase in nonspecific binding. nih.gov
Advanced Research Applications and Future Directions for 4 Fluorobenzo D Thiazol 7 Ol
Utility as Chemical Building Blocks for Synthesis of Complex Molecules
4-Fluorobenzo[d]thiazol-7-ol serves as a valuable and versatile building block in organic synthesis, providing a scaffold for the construction of more complex and functionally diverse molecules. The reactivity of its distinct functional groups—the hydroxyl moiety, the fluorine atom, and the benzothiazole (B30560) core itself—can be strategically exploited to introduce a variety of substituents and build intricate molecular architectures.
The hydroxyl group at the 7-position is a key handle for derivatization. It can readily undergo O-alkylation or O-acylation reactions to introduce a wide array of side chains, which can be tailored to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the hydroxyl group can be converted into other functional groups, such as amines or ethers, expanding the synthetic possibilities.
The fluorine atom at the 4-position offers several advantages in the design of novel compounds. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism. It can also modulate the acidity of nearby protons and influence the conformation of the molecule, which can have a profound impact on its biological activity. While nucleophilic aromatic substitution (SNAr) of the fluorine atom is challenging on an electron-rich benzene (B151609) ring, its presence can influence the reactivity of other positions on the ring.
The benzothiazole core itself can participate in various chemical transformations. For instance, the thiazole (B1198619) ring can be involved in metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl or alkyl substituents at specific positions. This versatility makes this compound an attractive starting material for the synthesis of libraries of compounds for high-throughput screening and drug discovery programs.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Reagents/Conditions | Resulting Moiety |
| 7-Hydroxyl | O-Alkylation | Alkyl halides, base (e.g., K₂CO₃) | Ether |
| 7-Hydroxyl | O-Acylation | Acyl chlorides, acid anhydrides, base | Ester |
| Benzothiazole Core | Cross-Coupling | Boronic acids, organostannanes, Pd catalyst | Aryl/Alkyl substituted benzothiazole |
| Benzothiazole Core | C-H Activation | Transition metal catalysts | Functionalized benzothiazole |
Applications in Chemical Biology Probe Development
Chemical probes are essential tools for dissecting complex biological processes. The inherent fluorescence of the benzothiazole scaffold makes this compound a promising platform for the development of novel fluorescent probes. nih.gov The electron-donating hydroxyl group and the electron-withdrawing fluorine atom can modulate the electronic properties of the benzothiazole core, potentially fine-tuning its photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and Stokes shift.
Derivatives of this compound can be designed as "turn-on" or "turn-off" fluorescent probes for the detection of specific analytes or enzymatic activities. For instance, the hydroxyl group can be masked with a recognition moiety that is cleaved upon interaction with a target molecule or enzyme, leading to a change in the fluorescence signal. This strategy has been successfully employed in the design of benzothiazole-based probes for various biological targets. nih.govresearchgate.net
The development of probes based on this scaffold could enable the visualization of biological events in living cells with high spatial and temporal resolution. For example, probes could be designed to report on changes in the cellular microenvironment, such as pH or redox status, or to track the localization and activity of specific proteins. The versatility of the this compound core allows for the incorporation of various reactive groups or targeting ligands to direct the probe to specific cellular compartments or biomolecules. nih.govnih.gov
Table 2: Design Concepts for this compound-Based Chemical Probes
| Probe Type | Design Strategy | Potential Application |
| "Turn-on" Fluorescent Probe | Masking the 7-hydroxyl group with a target-cleavable moiety. | Detection of specific enzymes or reactive species. |
| Ratiometric Fluorescent Probe | Introducing a second fluorophore or an environmentally sensitive group. | Sensing changes in pH, polarity, or viscosity. |
| Targeted Fluorescent Probe | Conjugating a targeting ligand (e.g., peptide, antibody fragment). | Imaging specific cell types or subcellular organelles. |
| Photoaffinity Probe | Incorporating a photoreactive group. | Identifying protein binding partners. |
Strategies for Enhancing Selectivity and Potency of Biological Effects
Optimizing the selectivity and potency of a biologically active compound is a critical step in drug development. For derivatives of this compound, several strategies can be employed to achieve these goals, primarily centered around systematic structure-activity relationship (SAR) studies. nih.govresearchgate.netnih.govmdpi.com
Alterations to the substitution pattern on the benzothiazole ring can also lead to improved selectivity and potency. While the parent compound has a fluorine at the 4-position, the introduction of other substituents at available positions could further refine its biological profile. For example, the addition of small alkyl groups or other halogen atoms could modulate the electronic and steric properties of the molecule.
Furthermore, the synthesis of a library of analogs with diverse substituents at both the 4- and 7-positions, as well as on the thiazole ring, would be instrumental in elucidating the SAR. This systematic approach allows for the identification of key structural features that govern the desired biological effect and provides a roadmap for the design of more potent and selective compounds. Computational modeling and docking studies can also be employed to rationalize the observed SAR and guide the design of next-generation analogs. nih.govnih.govresearchgate.net
Table 3: Structure-Activity Relationship (SAR) Exploration Strategies
| Modification Site | Rationale for Modification | Desired Outcome |
| 7-Hydroxyl Group | Modulate hydrogen bonding and steric interactions. | Increased potency and target affinity. |
| 4-Position (Fluorine) | Explore the impact of different halogens or small alkyl groups. | Enhanced selectivity and metabolic stability. |
| Other Benzene Ring Positions | Introduce diverse functional groups. | Improved pharmacokinetic properties. |
| Thiazole Ring | Add substituents to explore new binding pockets. | Novel biological activities. |
Prospects for the Development of Novel Therapeutic Lead Compounds
The benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The presence of both a fluorine atom and a hydroxyl group on the this compound core makes it a particularly attractive starting point for the development of novel therapeutic lead compounds.
The fluorine atom can enhance drug-like properties by increasing metabolic stability and improving binding affinity through favorable interactions with protein targets. The hydroxyl group provides a point for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This dual functionalization offers a significant advantage in the lead optimization process.
Given the diverse biological activities associated with benzothiazoles, derivatives of this compound could be explored for various therapeutic applications. For instance, by analogy with other fluorinated benzothiazoles, they may exhibit potent and selective anticancer activity. nih.gov Furthermore, the anti-inflammatory potential of benzothiazole derivatives suggests that compounds derived from this scaffold could be investigated for the treatment of inflammatory disorders.
The initial steps in developing therapeutic leads would involve screening a library of this compound derivatives against a panel of biological targets. Hits from these screens would then undergo further optimization through medicinal chemistry efforts, guided by SAR studies and computational modeling, to identify promising clinical candidates.
Table 4: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale |
| Oncology | Many benzothiazole derivatives exhibit potent anticancer activity. |
| Inflammation | The benzothiazole scaffold has been associated with anti-inflammatory effects. |
| Infectious Diseases | Benzothiazoles have shown promise as antimicrobial agents. |
| Neurodegenerative Diseases | Certain benzothiazole derivatives have been investigated for neuroprotective effects. |
Q & A
Basic Research Questions
Q. What are the reliable synthetic methodologies for preparing 4-fluorobenzo[d]thiazol-7-ol derivatives, and how can their purity be validated?
- Methodology : Co-crystallization with complementary hydrogen-bond donors (e.g., 4-fluorobenzoic acid) under ambient conditions is a robust approach. For solvent-free synthesis, Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) can yield fused heterocyclic analogs . Post-synthesis, purity is validated via:
- Elemental analysis (C, H, N, S content).
- Spectroscopy : FT-IR (O–H/N–H stretching at 3200–3500 cm⁻¹), ¹H/¹³C NMR (e.g., fluorine-coupled splitting in aromatic regions), and HRMS (to confirm molecular ion peaks) .
- Single-crystal X-ray diffraction (SC-XRD) for absolute structural confirmation (e.g., space group P21/c, Z = 4) .
Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?
- Methodology :
- ¹H NMR : Compare chemical shifts of hydroxyl (δ ~10–12 ppm) and aromatic protons. Fluorine coupling (³J~8–10 Hz) in the thiazole ring creates distinct splitting patterns .
- ¹³C NMR : Fluorine-induced deshielding shifts carbons adjacent to F by ~5–10 ppm .
- FT-IR : The C–F stretch (1090–1150 cm⁻¹) and O–H/N–H vibrations differentiate it from non-fluorinated analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound co-crystals (e.g., bond length discrepancies)?
- Methodology :
- Comparative analysis : Measure bond lengths (e.g., C=O at 1.219 Å vs. literature values of 1.251 Å) and angles using SC-XRD. Discrepancies may arise from hydrogen-bonding distortions (e.g., N–H···O interactions) .
- Computational validation : Optimize geometry at B3LYP/6-31G(d,p) to compare theoretical and experimental bond parameters. Energy frameworks can quantify electrostatic (–124.8 kJ/mol) and dispersion (–16.5 kJ/mol) contributions to lattice stability .
Q. What advanced techniques are used to analyze intermolecular interactions in this compound co-crystals?
- Methodology :
- Hirshfeld surface analysis : Map 2D fingerprint plots to quantify interaction types (e.g., O–H···O: 25.2%, C–H···π: 12.5%). Red/blue spots on the surface indicate strong/weak contacts (e.g., cyclic hydrogen bonds forming inversion dimers) .
- Energy frameworks : Visualize molecular packing using Coulomb (red), dispersion (green), and total (blue) interaction energies. Cylinder thickness correlates with interaction strength, revealing anisotropic stability .
Q. How can researchers design experiments to probe the biological activity of this compound derivatives?
- Methodology :
- Structural analogs : Synthesize derivatives via substitution (e.g., NaBH₄ reduction of ketones) or oxidation (KMnO₄ to carboxylic acids) .
- Bioassays : Test in vitro against tumor cell lines (MTT assay for IC₅₀), microbial strains (MIC via broth dilution), or inflammatory markers (ELISA for TNF-α inhibition) .
- Molecular docking : Use Avogadro or similar tools to model interactions with target proteins (e.g., COX-2 or kinase domains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
